16-Phosphonohexadecanoic acid

Overview

Description

16-Phosphonohexadecanoic acid (16-PA) is an alkyl phosphonic acid that forms a self-assembled monolayer (SAM). It yields a close packed pattern with densely arranged alkyl groups. These SAMs are robust and stable in aqueous solutions over a wide pH range .

Synthesis Analysis

The surface modification of copper substrates by means of liquid phase reaction with this compound is investigated . For this compound a higher film thickness was obtained compared to 6-phosphonohexanoic acid .Molecular Structure Analysis

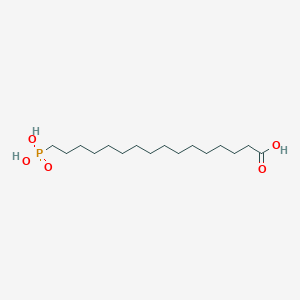

The empirical formula of this compound is C16H33O5P . The molecular weight is 336.40 .Chemical Reactions Analysis

This compound forms a self-assembled monolayer (SAM) on surfaces .Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 129-133 °C .Scientific Research Applications

Surface Modification and Adhesion Promotion

16-Phosphonohexadecanoic acid has been studied for its role in the surface modification of copper substrates. This modification process avoids a separate oxidation step of the copper surface prior to modification. The substance has shown potential in creating multilayer formations due to hydrogen bonds between adjacent carboxylic terminated phosphonic acids. This feature is beneficial as an adhesion promoter in copper/epoxy resin laminates, providing an alternative to conventional surface roughening processes. It was observed that the peel strength in laminates was significantly higher when the copper surface was functionalized with this compound (Nothdurft et al., 2018).

Biomedical Applications

This compound has been successfully demonstrated in the formation of nanosized self-assembled monolayers on Cobalt-Chromium alloys. These nanosized monolayers, formed by solution deposition technique, have potential applications in various biomedical fields such as localized drug delivery, biocompatibility, and tissue integration. The formation and characterization of these monolayers have been confirmed through several techniques, including Fourier Transform Infrared Spectroscopy and Atomic Force Microscopy (Bhure et al., 2010).

Corrosion Inhibition

Research has explored the use of this compound as a non-toxic and environmentally friendly corrosion inhibitor for patinated bronze. Its effectiveness in protecting outdoor bronze cultural heritage from decay, especially in urban areas with high pollutant levels, has been evaluated. The acid not only provides corrosion protection to patinated bronze but also significantly improves the protective properties of acrylic coatings like Paraloid B72. This effectiveness was confirmed through electrochemical impedance spectroscopy and scanning electron microscopy (Mikić et al., 2023).

Semiconductor Industry

In the field of microelectronics and biosensing, this compound has been used for assembling self-assembled monolayers on semiconductor substrates like gallium nitride and aluminium gallium nitride. This application is relevant for enhancing the performance and capabilities of biosensors and microelectronic devices. The impact of these molecular layers on the electronic structure and conductivity of these semiconductor materials was a key focus of the study (Simpkins et al., 2010).

Mechanism of Action

Target of Action

16-Phosphonohexadecanoic acid primarily targets metal oxide surfaces . It forms a self-assembled monolayer (SAM) on these surfaces, which can be used for potential applications in various fields .

Mode of Action

The compound interacts with its targets by forming a self-assembled monolayer (SAM) . This process involves the arrangement of densely packed alkyl groups, resulting in a robust and stable layer that can withstand a wide range of pH levels in aqueous solutions .

Biochemical Pathways

The formation of a self-assembled monolayer (sam) on metal oxide surfaces suggests that it may influence the surface properties and reactivity of these materials .

Result of Action

The primary result of this compound’s action is the formation of a self-assembled monolayer (SAM) on metal oxide surfaces . This layer is robust, stable, and can withstand a wide pH range in aqueous solutions . It can be used as an anti-corrosive coating and for the immobilization of surface atoms .

Action Environment

The action of this compound is influenced by environmental factors such as the pH of the solution and the type of metal oxide surface it interacts with . The compound forms a stable layer in a wide pH range, suggesting that it can function effectively in various environmental conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

16-phosphonohexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33O5P/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-22(19,20)21/h1-15H2,(H,17,18)(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVXYHUCXFLBBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCC(=O)O)CCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698128 | |

| Record name | 16-Phosphonohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

443361-18-0 | |

| Record name | 16-Phosphonohexadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 16-Phosphonohexadecanoic acid readily forms self-assembled monolayers (SAMs) on various surfaces, including metal oxides [, , ], stainless steel [], and cobalt-chromium alloys []. This interaction stems from the strong binding affinity of the phosphonic acid group to the substrate. The carboxyl group (-COOH) at the opposite end presents a functionalized interface, enabling further modifications or interactions with other molecules. For example, it can be used to alter the surface energy and wettability, leading to applications in corrosion protection [, ] and controlling biocompatibility [].

ANone: this compound is characterized by the following:

- Spectroscopic Data: Characterized by FTIR peaks corresponding to P-O, P=O, C=O and C-H stretching vibrations, confirming its structure and binding modes [, ].

A: this compound forms stable SAMs on various substrates, showcasing excellent material compatibility. These monolayers demonstrate stability under different conditions, including immersion in simulated acid rain [] and exposure to ultraviolet illumination []. The robustness of these SAMs makes them suitable for applications like corrosion protection [, ], surface modification for biosensing [], and controlling interfacial properties in organic solar cells [].

A: Yes, this compound SAMs can be utilized in drug polymorphism screening []. By modifying the surface properties of substrates, these SAMs can induce different crystal orientations and polymorphic forms in pharmaceuticals. This is particularly useful in studying the impact of polymorphism on drug stability, absorption, and efficacy [].

ANone: A variety of analytical techniques are employed to characterize this compound and its SAMs:

- Surface Characterization: X-ray photoelectron spectroscopy (XPS) [, ], atomic force microscopy (AFM) [, ], and ellipsometry [] are used to study the elemental composition, surface morphology, and thickness of the formed monolayers.

- Bonding and Orientation: Diffuse reflectance infrared Fourier transform spectroscopy (DRIFT) [, ] and attenuated total reflectance Fourier transform infrared spectroscopy (ATR-FTIR) [] help determine the bonding configuration and orientation of the molecules within the SAMs.

- Electrochemical Properties: Cyclic voltammetry (CV) [] can be used to assess the electrochemical behavior of surfaces modified with this compound, particularly in corrosion studies.

A: While this compound itself has not been extensively studied for its environmental impact, research highlights its potential in developing environmentally friendly corrosion protection methods for bronze cultural heritage []. Further research is needed to fully understand its degradation pathways and potential ecological effects.

A: Research indicates the potential of this compound SAMs in microwave sensing applications []. Changes in the microwave photoresponse of TiO2 nanotube membranes coated with this compound were observed upon UV illumination and humidity exposure []. This suggests potential for indirect sensing applications by leveraging the monolayer's interaction with charge carriers and surface states.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.